molecular formula C12H16NO B1174761 UL49A protein CAS No. 148412-75-3

UL49A protein

Cat. No.: B1174761
CAS No.: 148412-75-3
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Description

The UL49A protein is a small, membrane-associated viral protein encoded by the UL49A gene of herpes simplex virus type 1 (HSV-1). It is synthesized as a 91-amino acid precursor containing an N-terminal signal peptide and a C-terminal membrane anchor domain . Post-translational cleavage removes the 23-residue signal sequence, yielding a mature 68-amino acid polypeptide (6.7 kDa) that localizes to infected cell membranes and virion envelopes . Functional studies demonstrate that the C-terminal 10 residues are dispensable for protein synthesis, membrane targeting, or viral growth in vitro . UL49A is conserved across alpha-, beta-, and gammaherpesviruses, with homologs in varicella-zoster virus (VZV gene 9A), Epstein-Barr virus (EBV BLRF1), and human cytomegalovirus (HCMV UL73) .

Properties

CAS No.

148412-75-3

Molecular Formula

C12H16NO

Synonyms

UL49A protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds (Homologs in Herpesviruses)

UL49A homologs share structural features (signal peptides, membrane anchors) but exhibit divergent roles across herpesvirus subfamilies. Key comparisons include:

Table 1: Structural and Functional Features of UL49A Homologs
Virus Subfamily Homolog Gene Protein Size (aa) Key Characteristics
HSV-1 Alphaherpesvirus UL49A 68 (mature) Non-glycosylated; disulfide-linked to tegument; abundant in virions .
VZV Alphaherpesvirus 9A ~70 Hypothetical membrane protein; exact role uncharacterized .
EHV-1 Alphaherpesvirus Gene 10 ~90 Predicted signal peptide and transmembrane domain; role in virion assembly unconfirmed .
HCMV Betaherpesvirus UL73 79 Part of the viral envelope; interacts with glycoprotein complexes for cell entry .
EBV Gammaherpesvirus BLRF1 80 Associates with viral capsids; critical for virion maturation and secondary envelopment .

Key Findings :

  • Conservation : All homologs retain signal peptides and membrane anchors, suggesting a conserved role in membrane association or virion structure .
  • Functional Divergence : Beta- and gammaherpesvirus homologs (e.g., HCMV UL73, EBV BLRF1) are implicated in virion maturation and host interactions, while alphaherpesvirus UL49A homologs primarily contribute to tegument-envelope linkage .

Variability Across Strains and Species

UL49A exhibits striking variability depending on viral species and strain:

Table 2: Amino Acid Variability of UL49A in Select Herpesviruses
Virus/Strain Variability (%) Notes Source
HSV-2 (clinical isolates) 2.5 Highest variability among HSV-2 proteins; driven by short ORF (88 aa) and non-synonymous mutations .
HSV-1 (Finnish strains) 0 No amino acid variation observed across 10 isolates .
HSV-1 (ocular strains) High Ranked among top 6 variable proteins (e.g., UL1, UL11, UL43, UL49A) .
Varicelloviruses 0 UL49A homologs show 0% amino acid divergence in phylogenetic analysis .


Key Findings :

  • Species-Specific Trends : UL49A is hypervariable in HSV-2 but conserved in HSV-1 Finnish strains, likely due to differences in immune pressure or replication niches .

Functional Implications and Evolutionary Insights

  • Role in Virion Architecture : UL49A’s disulfide linkage to the tegument suggests a structural role in stabilizing the envelope-tegument interface, a feature shared with EBV BLRF1 .
  • Immune Evasion : High variability in HSV-2 UL49A may reflect adaptive evolution to evade host immune responses, whereas conservation in HSV-1 strains implies functional constraints .
  • Evolutionary Divergence : The absence of UL49A in Saimiriine herpesvirus 1 (a simplexvirus) underscores lineage-specific gene loss, contrasting with its ubiquity in other primate herpesviruses .

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